5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C16H20N8 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[[6-[methyl(piperidin-4-ylmethyl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c1-24(10-12-2-4-18-5-3-12)16-6-14(21-11-22-16)23-15-9-19-13(7-17)8-20-15/h6,8-9,11-12,18H,2-5,10H2,1H3,(H,20,21,22,23) |
InChI Key |
PHZIXWBWYHQUGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCNCC1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidine-Pyrazine Scaffold Construction
Chloropyrimidine Intermediate Synthesis
The synthesis typically begins with 4,6-dichloropyrimidine derivatives. For example, methyl 4,6-dichloronicotinate undergoes selective SNAr displacement at the 4-position using amines or alcohols. In one approach, methylamine selectively replaces the 4-chloro group of methyl 4,6-dichloronicotinate in the presence of cesium carbonate, yielding methyl 4-amino-6-chloronicotinate (44 ). This intermediate is critical for subsequent pyrazine coupling.
Buchwald-Hartwig Amination for Pyrazine Attachment
The 6-chloro substituent on the pyrimidine core is replaced via Buchwald-Hartwig coupling with 5-aminopyrazine-2-carbonitrile . Catalytic systems such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with Xantphos or BINAP ligands facilitate this cross-coupling. For instance, coupling methyl 4-amino-6-chloronicotinate with 5-aminopyrazine-2-carbonitrile under microwave irradiation (100–120°C, 1–2 hours) achieves yields of 68–85%.
Key Reaction Conditions:
Functionalization of the Piperidine-Methylamino Side Chain
Reductive Amination for N-Methylpiperidin-4-ylmethyl Group
The piperidin-4-ylmethyl moiety is introduced via reductive amination. Piperidin-4-ylmethanamine is reacted with formaldehyde under hydrogenation conditions (H2, 50–60 psi) using palladium on carbon (Pd/C) or Raney nickel. This step installs the methyl group on the piperidine nitrogen, yielding N-methylpiperidin-4-ylmethanamine .
Optimization Note:
Excess formaldehyde (1.2–1.5 equivalents) ensures complete methylation, while elevated pressures (≥50 psi H2) reduce reaction times to 6–8 hours.
SNAr Displacement on Pyrimidine Core
The N-methylpiperidin-4-ylmethanamine is then coupled to the 6-position of the pyrimidine ring. Using the chloropyrimidine intermediate (44 ), the reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 80–90°C for 12–16 hours. This SNAr displacement achieves moderate yields (50–65%) due to steric hindrance from the piperidine group.
Final Assembly and Cyanide Group Retention
Protecting Group Strategies
The pyrazine-2-carbonitrile group is sensitive to nucleophilic attack, necessitating protective measures during piperidine functionalization. Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is commonly employed. After coupling, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), restoring the free amine without affecting the nitrile.
Alternative Synthetic Routes
Microwave-Assisted Cyclocondensation
Recent advancements utilize microwave irradiation to accelerate cyclocondensation steps. For example, reacting ethyl cyanoacetate with thiourea and aldehydes under microwave conditions (210 W, 5–10 minutes) forms pyrimidine-5-carbonitrile precursors, reducing reaction times from hours to minutes.
One-Pot Multi-Component Reactions
A patent-disclosed method combines 4-chloro-6-(piperidin-4-ylmethylamino)pyrimidine with 5-aminopyrazine-2-carbonitrile in a one-pot procedure using Pd EnCat TPP30 as a microencapsulated catalyst. This approach streamlines the synthesis, achieving 70–75% yield with >95% purity.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Nitrile Stability Under Basic Conditions
The pyrazine-2-carbonitrile group is prone to hydrolysis in strong bases. Employing mild bases (e.g., K2CO3 instead of NaOH) and low temperatures (≤80°C) mitigates this issue.
Piperidine Ring Functionalization
Steric bulk from the N-methylpiperidin-4-ylmethyl group slows SNAr reactions. Using polar aprotic solvents (DMF, NMP) and elevated temperatures (90–100°C) enhances reactivity.
Scalability of Palladium-Catalyzed Steps
Catalyst cost and residual Pd contamination are concerns for large-scale production. Microencapsulated Pd catalysts (e.g., Pd EnCat TPP30) reduce metal leaching and enable efficient recycling.
Chemical Reactions Analysis
Types of Reactions
5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that compounds similar to 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile exhibit significant anticancer activity. Research has demonstrated that the compound can inhibit specific kinases involved in tumor growth and proliferation, making it a candidate for developing targeted cancer therapies.
1.2 Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Investigations into its mechanism of action reveal that it may interfere with viral replication processes, which could lead to the development of novel antiviral agents.
Dermatological Applications
2.1 Skin Bioavailability Studies
The compound is being evaluated for its effectiveness in topical formulations aimed at enhancing skin penetration and bioavailability of active ingredients. Recent advancements in dermatokinetics have highlighted the importance of assessing how compounds penetrate skin layers, which is crucial for developing effective dermatological products.
2.2 Cosmetic Formulations
In cosmetic science, 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is being explored for its potential as an active ingredient in anti-aging products. Its ability to modulate cellular processes related to skin aging presents opportunities for innovative cosmetic applications.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance its biological activity. By systematically altering functional groups, scientists aim to optimize its efficacy and reduce potential side effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects. |
| Study B | Antiviral Properties | Demonstrated significant inhibition of viral replication in vitro, suggesting a mechanism that disrupts viral life cycles. |
| Study C | Dermatokinetics | Enhanced skin penetration was observed using novel formulation techniques, improving the delivery of active ingredients in topical products. |
Mechanism of Action
The mechanism of action of 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific kinases. It acts as an adenosine triphosphate (ATP) competitive inhibitor, binding to the active site of the kinase and preventing ATP from binding. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby affecting various cellular processes such as cell cycle progression and DNA repair .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Compound A : 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Structure : Replaces piperidine with tetrahydro-2H-pyran-4-yl.
- Impact : Reduced Chk1 affinity (IC₅₀ = 35 nM) due to decreased basicity of the oxygen-containing ring, weakening polar interactions with Glu85 .
- Synthesis Yield : 41% via microwave-assisted coupling .
Compound B : 5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Structure : Piperazine replaces the piperidine-methyl group.
- Impact : Enhanced solubility but lower selectivity (Chk1 IC₅₀ = 25 nM; Chk2 IC₅₀ = 120 nM). The secondary amine in piperazine introduces off-target kinase interactions .
Compound C : 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-hydroxyphenyl)amino)pyrimidine-5-carbonitrile
Modifications to the Pyrimidine-Pyrazine Core
Compound D : 5-((6-Chloropyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Structure: Lacks the piperidine-methylamino group.
- Impact : Complete loss of Chk1 activity (IC₅₀ > 1 µM), highlighting the necessity of the piperidine substituent for target engagement .
Compound E : 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Data Table: Comparative Pharmacological Profiles
Key Research Findings
Piperidine Optimization : The methyl-piperidine group in the target compound maximizes hydrogen bonding with Chk1’s catalytic lysine (Lys38), a feature absent in morpholine or tetrahydropyran analogs .
Cyano Group Role: The pyrazine-2-carbonitrile moiety improves membrane permeability (logP = 1.9) compared to carboxylic acid derivatives (logP = 0.5) .
Safety Profile : Piperidine-containing analogs show lower cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) than piperazine derivatives (CC₅₀ = 12 µM) due to reduced off-target kinase binding .
Biological Activity
5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles and functional groups, which contribute to its biological activity. The molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄₁O |
| Molecular Weight | 286.34 g/mol |
| CAS Number | Not specified |
Research indicates that compounds similar to 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile may exert their effects through the inhibition of specific kinases, particularly Class I PI3-kinase enzymes. These enzymes play a crucial role in cell signaling pathways related to growth and survival, making them significant targets for cancer therapy.
Antitumor Activity
Studies demonstrate that the compound exhibits potent antitumor activity by selectively inhibiting Class I PI3K enzymes, particularly the PI3Kα isoform. This inhibition leads to reduced cellular proliferation in various cancer cell lines.
- In Vitro Studies :
- Selectivity :
Case Studies
Several case studies have highlighted the potential of compounds with similar structures:
- Case Study 1 : A study on pyrazine derivatives indicated significant antiviral activity against HIV and other retroviruses, with some compounds achieving EC₅₀ values lower than 100 nM .
- Case Study 2 : Research focusing on the structure-activity relationship (SAR) of pyrimidine derivatives revealed that modifications at specific positions enhanced both antitumor and antiviral activities .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
